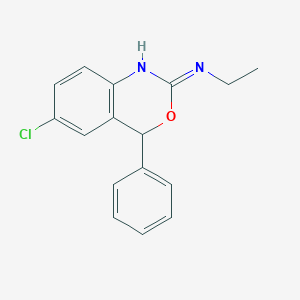

Etifoxine Desmethyl impurity

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15ClN2O |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine |

InChI |

InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |

InChI Key |

UBTQURXIKQMINI-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Pathways and Origin of Etifoxine Desmethyl Impurity Formation

Investigation of Etifoxine (B195894) Degradation Pathways Leading to Desmethyl Impurity

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. Research has shown that Etifoxine is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress. These conditions can lead to the formation of various impurities, including the N-desethyl derivative.

Acidic Stress-Induced Degradation Mechanisms

Under acidic conditions, Etifoxine has been observed to degrade, with the potential for the formation of the N-desethyl impurity. The mechanism likely involves the protonation of the exocyclic nitrogen of the ethylamino group. This protonation makes the C-N bond more susceptible to cleavage. The acidic environment can catalyze the hydrolysis of this bond, leading to the removal of the ethyl group and the formation of N-desethyl Etifoxine. One study identified two primary degradation products under acidic stress, with the potential for one of them to be the N-desethyl impurity. researchgate.net Another patent also indicates degradation of Etifoxine hydrochloride in acidic conditions, leading to the formation of an olefine impurity, suggesting that multiple degradation pathways can occur simultaneously. google.com

Basic Stress-Induced Degradation Mechanisms

Exposure to basic conditions also results in the degradation of Etifoxine. In an alkaline environment, the hydroxyl ions can act as a nucleophile, attacking the carbon atom adjacent to the exocyclic nitrogen of the ethylamino group. This nucleophilic attack can facilitate the cleavage of the C-N bond, resulting in the formation of the N-desethyl impurity. Studies have shown the formation of up to three degradation products under basic stress, highlighting the complexity of the degradation profile in alkaline media. researchgate.net

Oxidative Degradation Mechanisms

Oxidative stress is a significant factor in the degradation of Etifoxine. The presence of oxidizing agents can lead to a variety of degradation products, with the potential for the formation of the N-desethyl impurity through oxidative N-dealkylation. This process can be initiated by the abstraction of a hydrogen atom from the ethyl group attached to the nitrogen, followed by the formation of an unstable intermediate that subsequently breaks down to yield the N-desethyl derivative and acetaldehyde. Research has indicated that under oxidative conditions, a number of degradation products are formed, suggesting a complex degradation pathway. researchgate.net

Photolytic Degradation Mechanisms

Photostability is a critical attribute for pharmaceutical compounds. When exposed to light, particularly UV radiation, Etifoxine can undergo degradation. The energy from the light can be absorbed by the molecule, leading to its excitation and subsequent chemical reactions. One potential photolytic degradation pathway is the cleavage of the N-ethyl bond, resulting in the formation of the N-desethyl impurity. Studies have reported the formation of two photoproducts upon irradiation of Etifoxine, indicating its sensitivity to light. researchgate.netscispace.com

Thermal Degradation Mechanisms

Elevated temperatures can induce the degradation of Etifoxine. Thermal stress can provide the necessary energy to overcome the activation barrier for the cleavage of the N-ethyl bond. This thermolytic cleavage would result in the formation of the N-desethyl impurity. It has been noted that thermal degradation is a significant pathway for Etifoxine, with one study specifically identifying an "olefine impurity" as a major thermal degradation product. google.com Another study also reported the formation of a degradation product under thermal stress. researchgate.net

Hydrolytic Degradation Mechanisms

Hydrolysis, the reaction with water, can also contribute to the degradation of Etifoxine, particularly at acidic or basic pH. As discussed in the acidic and basic stress sections, water can act as a nucleophile or its reactivity can be enhanced by the presence of H+ or OH- ions, leading to the cleavage of the N-ethyl bond and the formation of N-desethyl Etifoxine. While Etifoxine is reported to be degraded by water stress, the specific degradation products from hydrolysis alone at neutral pH are not as extensively documented as those from acid- and base-catalyzed hydrolysis. google.com

Summary of Degradation Pathways

The formation of the Etifoxine N-desethyl impurity can potentially occur through various stress-induced degradation pathways. The table below summarizes the findings from the literature.

| Stress Condition | Potential for N-Desethyl Impurity Formation | Observed Degradation Products |

| Acidic Stress | Yes, through hydrolysis of the C-N bond. | Two degradation products (DPA and DPB) and an olefine impurity have been reported. researchgate.netgoogle.com |

| Basic Stress | Yes, through nucleophilic attack and cleavage of the C-N bond. | Three degradation products (DPA, DPB, and DPC) have been reported. researchgate.net |

| Oxidative Stress | Yes, through oxidative N-dealkylation. | Four degradation products (DPA, DPB, DPC, and DPD) have been reported. researchgate.net |

| Photolytic Stress | Yes, through photolytic cleavage of the N-ethyl bond. | Two photoproducts have been reported. researchgate.netscispace.com |

| Thermal Stress | Yes, through thermolytic cleavage of the N-ethyl bond. | One degradation product (DPA) and an olefine impurity have been reported. researchgate.netgoogle.com |

| Hydrolytic Stress | Yes, particularly under acidic or basic conditions. | Degradation observed under water stress. google.com |

Table 1: Summary of Etifoxine Degradation Pathways and the Potential Formation of N-Desethyl Impurity

Water Stress-Induced Degradation Pathways

The stability of an active pharmaceutical ingredient when exposed to water is a crucial parameter, as moisture can be present during manufacturing, storage, or within the final formulation. Forced degradation studies conducted on Etifoxine hydrochloride have revealed its susceptibility to degradation under "water stressed" conditions. google.comgoogleapis.com While Etifoxine hydrochloride demonstrates stability under humidity and basic conditions, the presence of excess water, particularly in conjunction with other stressors like acid or heat, can promote the formation of degradation products. google.comgoogleapis.comgoogle.com

The mechanism of water-induced degradation, distinct from simple hydrolysis of esters or amides, can involve more complex, unconventional reactions. ijper.org For a molecule like Etifoxine, water can act as a nucleophile or facilitate proton transfer, potentially initiating the breakdown of the benzoxazine (B1645224) ring structure. Although the direct pathway from water stress to the specific formation of the desmethyl impurity is not extensively detailed in the literature, it is a plausible outcome of broader degradation sequences initiated by moisture.

A summary of Etifoxine hydrochloride's behavior under various stress conditions is presented below.

| Stress Condition | Observation | Reference |

| Acidic Conditions | Degradation Observed | google.com, googleapis.com |

| Base Conditions | Stable | google.com, googleapis.com |

| Water Stress | Degradation Observed | google.com, googleapis.com |

| Thermal Stress | Degradation Observed (pronounced) | google.com, googleapis.com |

| Humidity | Stable | google.com, googleapis.com |

This table summarizes general degradation findings for Etifoxine hydrochloride, which may lead to various impurities.

Formation of Etifoxine Desmethyl Impurity as a Process-Related By-product

Process-related impurities are chemical substances that form during the synthesis, purification, and storage of an API. ijper.org Their formation is intrinsically linked to the chosen synthetic route, reaction conditions, and the quality of raw materials used.

The synthesis of Etifoxine involves the construction of the 4H-3,1-benzoxazine core. One described synthetic pathway for an enantiomer of Etifoxine starts with 2-amino-4-chloroacetophenone. google.com The formation of the this compound, which lacks the methyl group at the C4 position of the benzoxazine ring, could theoretically arise if reaction conditions are not properly controlled. For instance, certain acidic or thermal conditions, potentially used to drive the cyclization reaction, could inadvertently promote side reactions. While the literature primarily highlights the formation of an "olefine impurity" under thermal stress, the potential for other side reactions like demethylation cannot be disregarded, especially if catalytic reagents sensitive to steric hindrance are employed. google.com

The purity of starting materials is paramount in preventing the formation of process-related impurities. The this compound could potentially be introduced into the final product if the starting ketone used for the synthesis is contaminated with an analogous structure lacking the methyl group. For example, if the synthesis involves the reaction of a substituted 2-aminophenol (B121084) with a phenyl ketone derivative, the presence of a corresponding desmethyl ketone impurity in the starting material would directly lead to the formation of the this compound alongside the main product. Therefore, stringent quality control of all raw materials and reagents, including key intermediates, is essential. google.com

The table below outlines potential process-related impurities and their likely origins.

| Impurity Name | Potential Origin |

| This compound | Impurity in starting materials (e.g., desmethyl ketone analog) |

| Olefine Impurity | Side-reaction product (e.g., from thermal degradation) |

| Unreacted Intermediates | Incomplete reaction |

| Reagent-derived Impurities | Residual reagents or by-products from reagents |

During a multi-step synthesis, unstable intermediates can be a source of impurities. If an intermediate in the Etifoxine synthesis is prone to demethylation under the reaction conditions, it could lead to the formation of the desmethyl impurity. Side reactions, which compete with the main product-forming reaction, are another significant source. For instance, reactions involving de-alkylation are known to occur, particularly with tertiary amines under certain conditions. efpia.eu While Etifoxine's methyl group is not on a nitrogen atom, aggressive thermal or acidic conditions could potentially cleave the carbon-carbon bond, although this would be a less common pathway. More commonly, impurities arise from predictable side reactions of the functional groups present in the reactants and intermediates. chemicea.como2hdiscovery.co

Impurity Formation Through Excipient Interactions with Etifoxine

Excipients are integral components of a final drug product, but they can also be a source of product instability if they are incompatible with the API. amazonaws.comeuropa.eu Compatibility studies are therefore crucial. Etifoxine hydrochloride has been shown to degrade under acidic conditions. google.com If an acidic excipient is used in the formulation, it could lower the micro-environmental pH and catalyze the degradation of Etifoxine, potentially leading to impurities.

Common excipients used in Etifoxine capsule formulations include lactose (B1674315) monohydrate, microcrystalline cellulose, purified talc, anhydrous colloidal silica (B1680970), and magnesium stearate. google.com To mitigate degradation, stabilizers such as fumaric acid, adipic acid, or maleic acid may be included to maintain a stable pH and prevent the formation of impurities like the olefine impurity. google.com While these stabilizers are intended to prevent degradation, an improper choice or concentration of any excipient could create an environment conducive to the formation of various impurities, including the possibility of the desmethyl variant.

| Excipient Category | Example(s) in Etifoxine Formulations | Potential Interaction Type | Reference |

| Diluent | Lactose Monohydrate, Microcrystalline Cellulose | Physical adsorption, pH effects, potential for Maillard reaction with primary/secondary amines | google.com |

| Lubricant | Magnesium Stearate, Stearic Acid | Can be alkaline, potentially affecting pH-sensitive APIs | google.comgoogle.com |

| Stabilizer | Fumaric Acid | Acidic; intended to control pH and reduce degradation | google.com |

Impurity Formation Through Packaging Material Interactions with Etifoxine

Primary packaging materials are in direct contact with the drug product and represent another potential source of impurities. pharmaceutical-technology.com Interactions can include the leaching of substances from the packaging into the product or the sorption of the API onto the packaging surface. japsonline.comamazonaws.com The migration of leachables, such as residual monomers, plasticizers, or catalysts from plastic containers, could introduce reactive species into the formulation. zamann-pharma.com

Furthermore, the packaging material's permeability to environmental factors like moisture and oxygen is a critical consideration. japsonline.com Given that Etifoxine is sensitive to water-stressed and thermal conditions, packaging that offers a poor barrier to moisture could contribute to degradation over the product's shelf life. google.comgoogleapis.com While no specific studies directly link packaging materials to the formation of this compound, the general principles of drug-packaging interaction suggest that it is a potential risk factor that must be evaluated. For example, certain materials used in container closure systems, like rubber, can contain accelerators or antioxidants that could potentially leach out and react with the drug product. pharmaceutical-technology.com The choice of appropriate, inert packaging with a high barrier to moisture is a key strategy in preventing degradation-related impurity formation. zamann-pharma.com

Kinetic Studies of this compound Formation

The formation of impurities in pharmaceutical substances is a critical factor influencing their stability, safety, and efficacy. Understanding the kinetics of impurity formation is essential for predicting degradation pathways and establishing appropriate storage conditions and shelf-life. While comprehensive kinetic data for the formation of this compound is not extensively detailed in publicly available literature, the principles of chemical kinetics provide a framework for understanding its formation.

Forced degradation studies are a common approach to investigate the chemical stability of a drug substance. These studies expose the drug to stress conditions such as heat, humidity, acid, base, and light to accelerate degradation and identify potential impurities. google.com In the case of etifoxine, it has been observed to degrade under acidic, water-stressed, and thermal conditions, with thermal degradation being particularly significant. google.com

The rate of a chemical reaction, such as the formation of an impurity, is influenced by several factors including the concentration of reactants, temperature, and pH. The relationship between the rate of reaction and the concentration of reactants is described by the rate law, which includes a rate constant (k) and the reaction order with respect to each reactant.

The effect of temperature on the reaction rate is typically described by the Arrhenius equation. This equation relates the rate constant to the activation energy of the reaction and the absolute temperature. nih.gov A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. nih.gov

The pH of the environment can also play a crucial role in the degradation of pharmaceutical compounds, often acting as a catalyst in hydrolytic reactions. The degradation rate can be pH-dependent, with specific acid or base catalysis influencing the reaction mechanism. scirp.org Studies on other pharmaceutical compounds have shown that the degradation kinetics can follow pseudo-first-order reactions, where the rate of degradation is proportional to the concentration of the drug. nih.gov

Another study on the photodegradation of etifoxine found that approximately 20% of the substance degraded after 24 hours of irradiation with a mercury lamp, resulting in the formation of two photoproducts. scispace.com However, this pertains to photostability and may not directly correlate with the kinetics of desmethyl impurity formation under thermal or pH stress.

The following table illustrates a hypothetical representation of how kinetic data for the formation of this compound could be presented, based on common practices in pharmaceutical stability studies. Note: The data in this table is for illustrative purposes only and is not based on actual experimental results for etifoxine.

Hypothetical Kinetic Data for this compound Formation

| Condition | Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Reaction Order |

|---|---|---|---|---|

| Acidic Hydrolysis | 60 | 1.2 | 0.05 | Pseudo-first-order |

| Neutral Hydrolysis | 60 | 7.0 | 0.01 | Pseudo-first-order |

| Basic Hydrolysis | 60 | 9.0 | 0.08 | Pseudo-first-order |

Further detailed research, including the isolation and characterization of the this compound and the systematic variation of temperature and pH, would be necessary to generate precise kinetic models for its formation.

Advanced Analytical Methodologies for Etifoxine Desmethyl Impurity Detection and Quantification

Chromatographic Separation Techniques for Etifoxine (B195894) Desmethyl Impurity

Chromatographic techniques are the cornerstone of pharmaceutical impurity profiling due to their high resolving power and sensitivity. For the analysis of Etifoxine Desmethyl impurity, various liquid and gas chromatographic methods can be optimized and employed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized analytical tool for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of Etifoxine and its impurities. The development of a stability-indicating HPLC method is a critical aspect of this process, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including the desmethyl impurity. researchgate.netijper.org

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Etifoxine and its related substances due to its compatibility with aqueous and organic mobile phases suitable for polar to moderately non-polar compounds. The optimization of an RP-HPLC method for the detection and quantification of this compound involves a systematic approach to selecting the appropriate stationary phase, mobile phase composition, and detector settings.

A stability-indicating HPLC method for Etifoxine has been developed using a Kromasil C18 column (250mm × 4.6mm, 5µm particle size). researchgate.net The separation was achieved using a mobile phase consisting of a 0.02M formate (B1220265) buffer at pH 3 and methanol (B129727) in a 70:30 (v/v) ratio, with detection at 254 nm. researchgate.net Such a method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, which would include the desmethyl impurity. researchgate.net Another validated RP-HPLC/UV method for the quantification of Etifoxine in capsule dosage forms utilized a Hypersil ODS C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60 v/v) at a flow rate of 1 ml/min and detection at 255 nm. researchgate.netjddtonline.info The retention time for Etifoxine in this method was reported to be 2.074 minutes. researchgate.netjddtonline.info

The optimization process for separating the this compound would involve adjusting the mobile phase composition (the ratio of the aqueous buffer to the organic modifier like acetonitrile or methanol) and the pH of the buffer to achieve adequate resolution between the parent drug, the desmethyl impurity, and other potential degradation products.

Interactive Data Table: Exemplary RP-HPLC Conditions for Etifoxine and Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Kromasil C18 (250x4.6mm, 5µm) researchgate.net | Hypersil ODS C18 (250x4.6mm, 5µm) researchgate.net | Agilent TC-C18 researchgate.net |

| Mobile Phase | 0.02M Formate Buffer (pH 3):Methanol (70:30) researchgate.net | Ammonium Acetate Buffer:Acetonitrile (40:60) researchgate.net | Methanol:Water (70:30) researchgate.net |

| Flow Rate | Not Specified | 1.0 mL/min researchgate.net | Not Specified |

| Detection | 254 nm (PDA) researchgate.net | 255 nm (UV) researchgate.net | 254 nm researchgate.net |

| Reported Retention Time (Etifoxine) | Not Specified | 2.074 min researchgate.net | Not Specified |

Normal Phase High-Performance Liquid Chromatography (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, is generally less favored for the analysis of relatively polar compounds like Etifoxine and its impurities compared to RP-HPLC. The established RP-HPLC methods have proven effective in separating a range of polar to non-polar analytes. However, NP-HPLC could theoretically offer alternative selectivity for certain impurity profiles.

Optimization in a normal-phase context would involve selecting a suitable polar stationary phase, such as silica (B1680970) or a bonded phase with cyano or amino functional groups. The mobile phase would typically consist of a mixture of non-polar solvents like hexane (B92381) or heptane (B126788) with a small amount of a more polar modifier such as isopropanol, ethanol, or ethyl acetate. The proportion of the polar modifier is a critical parameter to adjust for achieving the desired separation. While specific validated NP-HPLC methods for this compound are not prevalent in the literature, the principles of chromatographic theory suggest its potential application if orthogonal separation is required.

Etifoxine possesses a chiral center, meaning it can exist as two enantiomers (R- and S-etifoxine). google.comgoogle.com Consequently, the this compound would also be a chiral molecule. The enantiomers of a drug can exhibit different pharmacological activities and toxicological profiles. Therefore, it is often necessary to assess the enantiomeric purity of the drug substance and its chiral impurities. Chiral HPLC is the primary technique for separating enantiomers.

The separation of Etifoxine enantiomers has been successfully achieved using chiral HPLC. google.comgoogle.com One method employed a CHIRALCEL® ODH column (4.6 mm × 250 mm) with a mobile phase of hexane/ethanol (95:5 v/v). googleapis.com Another separation utilized a CHIRALCEL® OF column with a mobile phase of CO2:Methanol (90:10 v/v). google.com Given that the chiral center of Etifoxine is retained in the desmethyl impurity, it is highly probable that these or similar chiral HPLC methods could be adapted to separate the enantiomers of this compound. The optimization would involve screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline resolution of the enantiomeric pair.

Interactive Data Table: Reported Chiral HPLC Conditions for Etifoxine Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Column | CHIRALCEL® ODH (4.6x250mm) googleapis.com | CHIRALCEL® OF (4.6x250mm) google.com |

| Mobile Phase | Hexane:Ethanol (95:5) googleapis.com | CO2:Methanol (90:10) google.com |

| Flow Rate | 1.0 mL/min googleapis.com | 2.0 mL/min google.com |

| Detection | UV googleapis.com | 254 nm google.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes. This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. waters.comdntb.gov.ua For impurity profiling, UPLC can provide a more detailed and accurate picture of the sample composition in a fraction of the time required for an HPLC analysis. waters.com

While specific UPLC methods dedicated to the analysis of this compound are not extensively documented in the public domain, the principles of method transfer from HPLC to UPLC are well-established. An existing validated HPLC method for Etifoxine and its impurities can be systematically transferred to a UPLC system by selecting an appropriate UPLC column with a similar stationary phase chemistry (e.g., C18) and adjusting the gradient, flow rate, and injection volume to leverage the benefits of the smaller particle size. The increased resolution offered by UPLC would be particularly advantageous for separating closely eluting impurities, including the desmethyl variant, from the main Etifoxine peak and other related substances.

Gas Chromatography (GC) for Volatile By-products Related to Desmethyl Impurity Precursors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Etifoxine and its desmethyl impurity are generally considered non-volatile and are better suited for LC analysis, GC can play a crucial role in monitoring the synthesis process for volatile by-products or unreacted starting materials that could be precursors to the formation of the this compound.

For instance, the synthesis of Etifoxine involves several chemical steps, and the presence of certain volatile impurities in the starting materials or intermediates could potentially lead to the formation of the desmethyl impurity in the final product. A GC method, often coupled with a mass spectrometer (GC-MS), could be developed to identify and quantify these volatile precursors. The optimization of a GC method would involve selecting an appropriate capillary column (e.g., with a non-polar or medium-polarity stationary phase), optimizing the temperature program of the GC oven, and setting the appropriate parameters for the injector and detector. Although direct literature on GC methods for this compound precursors is scarce, GC-MS has been used for the analysis of Etifoxine and its metabolites in biological matrices, indicating that with appropriate derivatization or at high temperatures, GC analysis is feasible for related compounds. uni-regensburg.de

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography for pharmaceutical analysis, particularly for impurity profiling. nih.govtaylorandfrancis.com Its advantages include high separation efficiency, rapid analysis times, and reduced consumption of organic solvents. pharmtech.comamericanpharmaceuticalreview.com For the separation of Etifoxine and its Desmethyl impurity, SFC offers a unique selectivity that can be orthogonal to reversed-phase HPLC.

The development of an SFC method involves screening various stationary phases and mobile phase compositions. uliege.be The mobile phase typically consists of supercritical carbon dioxide (CO2) and a polar organic co-solvent, such as methanol, often with an additive to improve peak shape for basic compounds like Etifoxine and its impurities. nih.gov The structural difference between Etifoxine (a tertiary amine) and its Desmethyl impurity (a secondary amine) allows for effective separation based on their differential interactions with the stationary phase. A screening of dissimilar stationary phases, such as those with amino, ethylpyridine, or diol chemistries, is a common starting point to find optimal selectivity. researchgate.net

A hypothetical SFC method for resolving this compound from the parent drug could be developed using a sub-2µm particle column to achieve high efficiency. uliege.be The method parameters would be optimized through a Design of Experiments (DoE) approach, considering factors like co-solvent percentage, back pressure, and temperature to achieve baseline separation. uliege.be

Table 1: Representative SFC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Acyl-aminopropyl bonded silica, 150 x 3.0 mm, 1.8 µm |

| Mobile Phase | A: Supercritical CO2B: Methanol with 0.2% Ammonium Hydroxide |

| Gradient | 5% to 30% B over 5 minutes |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 255 nm |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Preliminary Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and robust chromatographic technique widely used in pharmaceutical analysis for identity checks and impurity testing. 182.160.97nih.gov It serves as an excellent preliminary screening tool for detecting the presence of this compound. creative-proteomics.comsigmaaldrich.com The principle of separation relies on the differential adsorption of the compounds onto the stationary phase as a mobile phase moves up the plate via capillary action. butterworth-labs.co.uk

For this specific application, a sample solution of Etifoxine API would be spotted onto a silica gel 60 F254 TLC plate alongside a reference standard of the this compound. sigmaaldrich.com The plate is then developed in a chamber containing an optimized mobile phase. The separation of the tertiary amine (Etifoxine) from the more polar secondary amine (this compound) can be readily achieved. After development, the spots are visualized under UV light at 254 nm. butterworth-labs.co.uk The retention factor (Rf) value of the impurity spot is compared to that of the reference standard for identification.

High-Performance Thin-Layer Chromatography (HPTLC) offers significant improvements over conventional TLC in terms of resolution, sensitivity, and quantifiability. scirp.orgnih.gov HPTLC methods can be validated according to ICH guidelines and used as stability-indicating assays. researchgate.netajgreenchem.com Using an automated sampler and a densitometric scanner, HPTLC can provide precise quantitative results for the impurity at levels as low as nanograms per spot. researchgate.netmdpi.com

Table 2: HPTLC System for Screening of this compound

| Parameter | Description |

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v) |

| Application | 5 µL bandwise application using Linomat V autosampler |

| Development | Ascending development in a twin-trough chamber saturated for 20 min |

| Detection | Densitometric scanning at 255 nm |

| Expected Rf (Etifoxine) | ~ 0.55 |

| Expected Rf (Desmethyl Impurity) | ~ 0.40 |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity mechanism compared to chromatographic methods, making it a valuable orthogonal tool for impurity profiling. nih.govceu.es The separation in CE is based on the differential migration of charged species in an electric field. Given that Etifoxine and its Desmethyl impurity are basic compounds that will be protonated in an acidic buffer, they are ideal candidates for analysis by Capillary Zone Electrophoresis (CZE), a common mode of CE. ejpmr.comresearchgate.net

The advantages of CE include extremely high separation efficiency, minimal solvent and sample consumption, and rapid analysis times. ceu.esresearchgate.net A method for separating Etifoxine from its desmethyl impurity would involve optimizing the background electrolyte (BGE) pH, concentration, and organic modifier content. A low pH buffer (e.g., pH 2.5) ensures full protonation and migration towards the cathode. ceu.es The difference in the charge-to-size ratio between the parent drug and the impurity facilitates their separation. researchgate.net The method must be capable of resolving and quantifying impurities at levels of 0.1% or below. ceu.es

Table 3: Illustrative Capillary Electrophoresis Method for this compound

| Parameter | Condition |

| Capillary | Uncoated fused-silica, 50 cm total length (42 cm effective), 50 µm I.D. |

| Background Electrolyte | 75 mM Phosphate buffer, pH 2.5, with 15% (v/v) Acetonitrile |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

| Detection | Direct UV detection at 214 nm |

Spectroscopic Detection Techniques for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromatographic Detection

UV-Visible spectroscopy is the most common detection method coupled with chromatographic techniques like HPLC, SFC, and CE for pharmaceutical analysis. thermofisher.commastelf.com Its robustness, linearity, and ease of use make it the standard for quantifying impurities. waters.com For Etifoxine and its Desmethyl impurity, the primary chromophore is the benzoxazine (B1645224) ring system. Since the N-demethylation occurs on the side chain, it does not significantly alter the core chromophore. Therefore, both compounds are expected to have a very similar UV absorption profile, with a maximum absorbance (λmax) around 255 nm. jddtonline.inforesearchgate.net

While this similarity means UV-Vis detection alone cannot differentiate between the two compounds without prior separation, it is ideal for quantification post-separation. tandfonline.com A Photodiode Array (PDA) detector is particularly useful as it acquires the entire UV spectrum for each peak. chromatographyonline.com This allows for peak purity assessment, where the spectra at the upslope, apex, and downslope of a peak are compared. tandfonline.com Any significant spectral differences across the main Etifoxine peak could indicate the co-elution of an impurity like the desmethyl analogue. tandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups and confirming the structure of molecules. pharmtech.com It can be instrumental in distinguishing between Etifoxine and its Desmethyl impurity. The key structural difference is the nature of the amine group: Etifoxine contains a tertiary amine (N-CH₃), while the desmethyl impurity contains a secondary amine (N-H). spectroscopyonline.comspectroscopyonline.com

This difference gives rise to distinct features in their respective IR spectra:

N-H Stretch: The this compound will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. This peak will be completely absent in the spectrum of Etifoxine, which has no N-H bonds. spectroscopyonline.comrockymountainlabs.com

C-N Stretch: The C-N stretching vibrations for tertiary and secondary amines appear in slightly different regions and can also aid in differentiation. pharmatutor.org

N-H Bend: The secondary amine impurity may also show an N-H bending (wagging) vibration, providing another point of confirmation. spectroscopyonline.com

This technique is invaluable for the definitive identification of an isolated impurity fraction, confirming its structure as the desmethyl variant. researchgate.net

Table 4: Key Differentiating IR Absorptions for Etifoxine and its Desmethyl Impurity

| Functional Group | Vibration Type | Etifoxine (Tertiary Amine) | This compound (Secondary Amine) |

| Amine N-H | Stretch | Absent | Present (3300-3500 cm⁻¹, typically weak to medium) |

| Amine N-H | Bend (Wag) | Absent | Present (700-750 cm⁻¹, broad) |

| C-N | Stretch | Present (~1200 cm⁻¹) | Present (1130-1180 cm⁻¹) |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR. nih.gov It is non-destructive and requires minimal sample preparation, making it suitable for the analysis of pharmaceutical ingredients. slideshare.netresearchgate.net Like IR, Raman spectroscopy can effectively differentiate between Etifoxine and its Desmethyl impurity based on their distinct vibrational modes. americanpharmaceuticalreview.com

While water is a weak Raman scatterer, making the technique well-suited for aqueous samples, the key advantage here lies in its sensitivity to non-polar bonds. nih.gov The change from a tertiary amine (Etifoxine) to a secondary amine (Desmethyl impurity) alters the symmetry and vibrational modes of the molecule. Specific Raman shifts associated with C-N stretching, N-H bending, and skeletal vibrations of the side chain will differ between the two compounds. For instance, the symmetric and asymmetric stretches associated with the N(C₂H₅)₂ group in Etifoxine will be replaced by vibrations involving the N-H bond in the impurity. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal of trace-level impurities, potentially allowing for direct detection in the API matrix. researchgate.netspectroscopyonline.com

Hyphenated Analytical Techniques for this compound Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for impurity profiling. ijfmr.comijfmr.com They offer enhanced sensitivity, specificity, and the ability to elucidate the structure of unknown compounds. ijfmr.com For the analysis of etifoxine and its impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are of significant interest. rroij.comresearchgate.net

LC-MS is a cornerstone technique for the analysis of pharmaceutical impurities due to its high sensitivity and selectivity, making it suitable for detecting and quantifying impurities at trace levels. biomedres.usresearchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of a mass spectrometer. biomedres.us

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The separation would be based on the polarity difference between the parent drug, etifoxine, and its desmethyl impurity. While specific methods for the desmethyl impurity are not extensively published, methods developed for etifoxine and its other degradation products can be adapted. researchgate.netjddtonline.info For instance, a C18 column is often used with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous buffer. researchgate.netresearchgate.net

Table 1: Illustrative LC-MS Parameters for Etifoxine Impurity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection (UV) | ~254 nm researchgate.net |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap researchgate.netmedscape.com |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is instrumental in impurity identification. hpst.czkisti.re.kr HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of an unknown impurity. hpst.cz For the this compound (Chemical Formula: C₁₆H₁₅ClN₂O), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification. clearsynth.com

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for structural elucidation. researchgate.net In an MS/MS experiment, the molecular ion of the impurity of interest (in this case, the this compound) is selected and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. biomedres.us Etifoxine and its impurities can be analyzed by GC-MS, often after a derivatization step to increase their volatility. nih.govuni-regensburg.de In the context of the this compound, GC-MS can provide complementary information to LC-MS. The electron impact (EI) ionization commonly used in GC-MS produces extensive fragmentation, which can be valuable for structural elucidation and creating a library of mass spectra for impurity identification. uni-regensburg.de

Table 2: Potential GC-MS Parameters for Etifoxine Impurity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Gas Chromatography | |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium uni-regensburg.de |

| Injection Mode | Splitless uni-regensburg.de |

| Temperature Program | Ramped temperature gradient (e.g., 80°C to 350°C) uni-regensburg.de |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI), 70 eV uni-regensburg.de |

| MS Analyzer | Quadrupole |

| Scan Mode | Full Scan |

For unambiguous structure elucidation of impurities, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful, albeit less common, hyphenated technique. rroij.comresearchgate.net It directly couples the separation capabilities of HPLC with the structure-resolving power of NMR spectroscopy. ijfmr.com An impurity peak can be isolated by the HPLC and directly transferred to the NMR spectrometer for analysis. While technically demanding and less sensitive than MS, LC-NMR can provide detailed structural information, including the connectivity of atoms and stereochemistry, which is invaluable for the definitive identification of an impurity like Etifoxine Desmethyl.

To maximize the information obtained from a single analytical run, multiple detectors can be integrated. An LC-UV-MS system provides both quantitative data from the UV detector and mass information from the mass spectrometer. hpst.cz A more advanced integration is LC-UV-NMR-MS, which combines the strengths of all three techniques. rroij.com This "triple hyphenation" allows for the separation of a complex mixture, UV detection for quantification, mass spectrometry for molecular weight and formula determination, and NMR for definitive structural elucidation of impurities, all within a single, integrated workflow. Such a comprehensive approach is particularly useful when dealing with novel or unexpected impurities. rroij.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Sample Preparation and Enrichment Strategies for Trace Level Detection

Detecting and quantifying impurities at trace levels, as is often required by regulatory bodies like the International Council for Harmonisation (ICH), presents a significant analytical challenge. ijper.org The concentration of these impurities in the drug substance or biological matrix can be exceptionally low, often falling below the detection limits of standard analytical instruments. Therefore, sample preparation techniques that can effectively isolate and concentrate the target impurity from the bulk matrix are indispensable. For this compound, strategies such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Accelerated Solvent Extraction (ASE) are pivotal.

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration prior to chromatographic analysis. The versatility of SPE lies in the wide range of available sorbent materials, allowing for methods tailored to the specific physicochemical properties of the analyte and matrix.

Principle and Application for this compound:

For the separation of this compound, which is a basic compound, from the parent drug, Etifoxine, and other matrix components, a carefully selected SPE sorbent is crucial. Methods developed for similar basic compounds, such as antidepressants and their N-desmethyl metabolites, often utilize ion exchange SPE cartridges. nih.gov Given the structural similarities, a comparable approach would be highly applicable. For instance, a mixed-mode SPE sorbent combining reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal.

The extraction process would typically involve:

Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol, followed by water or a buffer to activate the sorbent.

Loading: The sample, dissolved in an appropriate solvent, is passed through the cartridge. Etifoxine, its desmethyl impurity, and other related substances would be retained on the sorbent.

Washing: The cartridge is washed with a series of solvents to remove interfering components from the matrix. A low-polarity organic solvent could remove non-polar interferences, while an aqueous buffer could wash away polar impurities.

Elution: A specific solvent or solvent mixture is used to selectively elute the this compound. A common strategy involves using a small volume of an organic solvent containing an acid or base to disrupt the sorbent-analyte interaction and elute the concentrated analyte.

Studies on the extraction of Etifoxine and its metabolites from biological matrices have successfully employed C18 silica minicolumns. gabarx.comnih.gov For instance, in the analysis of steroids post-etifoxine administration, samples were extracted and purified on Sep-Pak C18 cartridges. nih.govplos.org Similar C18 cartridges have been used in the analysis of other drugs and their degradation products, demonstrating the robustness of this sorbent for retaining moderately polar compounds. researchgate.net

Table 1: Hypothetical SPE Method Parameters for this compound Enrichment

| Parameter | Condition | Rationale |

|---|---|---|

| SPE Sorbent | Mixed-Mode Cation Exchange (e.g., Oasis MCX) or C18 | C18 retains compounds based on hydrophobicity. gabarx.com A mixed-mode sorbent would offer enhanced selectivity for the basic desmethyl impurity. |

| Sample Loading pH | Neutral to Slightly Acidic | To ensure the basic amine group of the impurity is protonated for strong retention on a cation-exchange sorbent. |

| Wash Solvent 1 | Aqueous Buffer (e.g., 0.1% Formic Acid in Water) | To remove polar interferences. |

| Wash Solvent 2 | Methanol/Water mixture | To remove less-retained, more polar compounds. |

| Elution Solvent | 5% Ammonium Hydroxide in Methanol | The basic modifier disrupts the ionic interaction with the cation-exchange sorbent, eluting the target impurity. |

The use of deuterated internal standards, such as N-Desethyl Etifoxine-d5, is also a common practice in quantitative analysis to correct for analyte loss during the extraction process and to improve the accuracy of mass spectrometry-based detection. pharmaffiliates.comveeprho.com

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases. It is particularly useful for separating analytes from complex matrices.

Principle and Application for this compound:

The strategy for LLE of this compound would exploit its solubility characteristics and how they change with pH. As a basic compound, its solubility in organic versus aqueous solvents is highly dependent on the pH of the aqueous phase.

A typical LLE procedure would involve:

Dissolving the sample in an aqueous buffer.

Adjusting the pH of the aqueous phase to render the impurity in its neutral, un-ionized form (i.e., basic pH), which increases its affinity for the organic solvent.

Adding an immiscible organic solvent (e.g., methyl tert-butyl ether, hexane, or dichloromethane).

Vigorously mixing the two phases to facilitate the transfer of the impurity into the organic layer.

Separating the organic layer, which now contains the concentrated impurity.

Evaporating the organic solvent to dryness and reconstituting the residue in a small volume of a solvent compatible with the analytical instrument.

In pharmacokinetic studies of etifoxine, a liquid-liquid extraction using a hexane/propan-2-ol mixture has been employed to extract the drug from plasma samples after alkalinization. gabarx.com Another method for etifoxine enantiomers used a mixture of methyl tert-butyl ether and hexane for extraction from plasma. google.com These established methods for the parent drug provide a strong foundation for developing a similar LLE protocol for its desmethyl impurity.

Table 2: Example LLE Protocol for this compound

| Step | Parameter | Rationale |

|---|---|---|

| Aqueous Phase | 0.1 M Phosphate Buffer, pH 9 | A basic pH ensures the desmethyl impurity is in its free base form, maximizing its partitioning into the organic solvent. gabarx.com |

| Organic Solvent | Dichloromethane or Methyl tert-butyl ether/Hexane (1:1) | These solvents have proven effective for extracting etifoxine and structurally similar compounds. plos.orggoogle.com |

| Extraction | Vortex mixing for 2-5 minutes | Ensures efficient mass transfer between the aqueous and organic phases. |

| Evaporation | Under a gentle stream of nitrogen at ~40°C | Prevents degradation of the analyte while efficiently removing the solvent. |

| Reconstitution | Mobile phase (e.g., Acetonitrile/Water) | Ensures compatibility with the subsequent chromatographic analysis. |

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is a more modern and automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid or semi-solid samples. thermofisher.cn

Principle and Application for this compound:

ASE is particularly beneficial for extracting impurities from solid matrices, such as pharmaceutical formulations or bulk drug substances. semanticscholar.org The elevated temperature decreases the viscosity of the solvent, enhancing its penetration into the sample matrix, while the high pressure keeps the solvent in its liquid state above its boiling point, further accelerating the extraction kinetics. thermofisher.cn This results in significantly shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.com

For the analysis of this compound in a solid drug product, ASE could be applied as follows:

The solid sample (e.g., ground tablets) is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into a stainless-steel extraction cell.

The cell is filled with the extraction solvent (e.g., methanol or acetonitrile).

The cell is heated and pressurized according to the method parameters.

The solvent, now containing the extracted analytes, is collected in a vial. The system can perform static and dynamic extractions to ensure thoroughness.

The collected extract can then be further concentrated or directly injected into an analytical instrument.

While specific ASE methods for this compound are not widely published, the technique's applicability is well-documented for extracting additives from polymers, impurities from pharmaceutical packaging, and active ingredients from various formulations. thermofisher.comgoogle.com The principles are directly transferable.

Table 3: Illustrative ASE Method Parameters for this compound from a Solid Matrix

| Parameter | Setting | Rationale |

|---|---|---|

| Extraction Solvent | Methanol or Acetonitrile | Good solubility for etifoxine and its related compounds. researchgate.net |

| Temperature | 100 - 120 °C | Enhances extraction efficiency and kinetics without causing thermal degradation. thermofisher.cnlcms.cz |

| Pressure | 1500 - 2000 psi | Maintains the solvent in a liquid state well above its atmospheric boiling point. |

| Static Time | 5 - 10 minutes | Allows the heated solvent to thoroughly penetrate the sample matrix. |

| Number of Cycles | 2 - 3 | Multiple cycles ensure exhaustive extraction of the target impurity. |

| Purge | Nitrogen gas purge | Clears the extraction cell and tubing of any remaining extract, maximizing recovery. |

The selection of an appropriate sample preparation strategy depends on various factors, including the nature of the sample matrix, the concentration of the impurity, and the desired level of throughput and automation. For trace-level analysis of this compound, a combination of these techniques, particularly SPE for its high selectivity and enrichment factor, is often the most effective approach.

Structural Elucidation and Definitive Characterization of Etifoxine Desmethyl Impurity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy would be the cornerstone for the definitive structural assignment of the Etifoxine (B195894) Desmethyl impurity. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and benzoxazine (B1645224) rings, the ethyl group protons, and any other protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) would reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule.

Table 1: Hypothetical ¹H NMR Data for Etifoxine Desmethyl Impurity

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data Not Available | Data Not Available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, showing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, providing insights into the three-dimensional structure of the impurity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Data

Mass spectrometry would be employed to determine the precise molecular weight of the this compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the accurate mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern would provide valuable clues about the connectivity of the atoms and the presence of specific functional groups.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Proposed Fragment |

| Data Not Available | Data Not Available | Data Not Available |

Integration of Spectroscopic and Chromatographic Data for Comprehensive Structural Assignment

The definitive structural assignment of the this compound would be achieved through the careful integration of all spectroscopic and chromatographic data. The retention time from High-Performance Liquid Chromatography (HPLC) would confirm the presence of a distinct impurity. The molecular formula from HRMS would provide the starting point. The detailed connectivity information from ¹H, ¹³C, and 2D NMR experiments would then be used to assemble the molecular structure. The fragmentation patterns observed in the MS/MS spectra would serve as a crucial confirmation of the proposed structure, ensuring that the observed fragments are consistent with the assigned connectivity.

Computational Chemistry Approaches in Predicting Impurity Structures

In the absence of complete experimental data, computational chemistry could offer a predictive approach. Quantum mechanical calculations could be used to predict the NMR chemical shifts and coupling constants for the proposed structure of the this compound. These predicted spectra could then be compared with any available experimental data to support the structural assignment. Similarly, computational methods could be used to model the fragmentation pathways in mass spectrometry, providing theoretical support for the observed fragmentation patterns.

Strategies for Identification of Unknown Degradation Products of Etifoxine

The identification of unknown degradation products is a fundamental component of pharmaceutical stability testing. The process involves subjecting the drug substance to stress conditions to generate potential degradants and then employing advanced analytical techniques to separate, identify, and characterize these new entities. medcraveonline.com This strategy ensures that the analytical methods developed are "stability-indicating," meaning they can effectively separate the intact drug from its degradation products. nih.gov

Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone for identifying potential degradation pathways of a drug substance. medcraveonline.combiopharminternational.com For Etifoxine, studies have been conducted under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. medcraveonline.comnih.govresearchgate.net These studies intentionally degrade the molecule to generate impurities that might form under normal storage conditions over time. pharmtech.com

Research indicates that Etifoxine demonstrates varied stability under different stressors. It is susceptible to degradation under oxidative, acidic, and basic conditions, while showing more stability under thermal and photolytic stress. nih.govresearchgate.net A patent application also notes degradation of Etifoxine hydrochloride under acidic, water-stressed, and thermal conditions. google.com

Table 2: Stress Conditions Applied in Forced Degradation Studies of Etifoxine

| Stress Condition | Observations |

|---|---|

| Acidic Hydrolysis | Significant degradation observed, leading to the formation of degradation products (DPs). nih.govresearchgate.net |

| Basic Hydrolysis | Degradation occurs, resulting in multiple degradation products. nih.govresearchgate.net |

| Oxidative | Extensive degradation of the drug substance. nih.govresearchgate.net |

| Thermal (Heat) | The drug is relatively stable, though some degradation can occur. nih.govresearchgate.netgoogle.com |

| Photolytic (UV Light) | The drug is relatively stable, with some degradation products forming. nih.govresearchgate.net |

Analytical Methodologies for Identification

A multi-step analytical approach is required to identify the structures of unknown degradation products formed during these stress studies.

Chromatographic Separation: The initial and most crucial step is the development of a robust separation method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method. researchgate.net The goal is to achieve adequate separation between the parent Etifoxine peak and the peaks of all degradation products. nih.gov For Etifoxine and its degradants, reverse-phase HPLC methods using a C18 column are commonly employed. nih.govresearchgate.net

Detection and Preliminary Characterization: A photodiode array (PDA) detector is often used with HPLC to obtain the UV spectra of the degradants, which can provide initial clues about their structure. The primary tool for characterization, however, is mass spectrometry (MS), often hyphenated with liquid chromatography (LC-MS). biomedres.usijprajournal.com Techniques like Time-of-Flight (TOF) mass spectrometry (LC-MS/TOF) are used to accurately determine the mass-to-charge ratio (m/z) of the degradation products, allowing for the deduction of their molecular formulas. nih.govresearchgate.net The fragmentation patterns observed in the mass spectra provide further insights into the molecular structure. nih.govresearchgate.net

Definitive Structural Elucidation: For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. nih.govijprajournal.comnih.gov After isolating sufficient quantities of a degradation product, 1H NMR and 13C NMR spectra are acquired. nih.gov These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete elucidation of the chemical structure. nih.gov

Studies on Etifoxine have successfully utilized this combination of LC-MS/TOF, 1H NMR, and 13C NMR to characterize several degradation products that form under specific stress conditions. nih.govresearchgate.net

Table 3: Summary of Degradation Products (DPs) of Etifoxine Identified Under Various Stress Conditions

| Stress Condition | Degradation Products Formed |

|---|---|

| Heat | DPA nih.gov |

| Acidic Media / UV-Light | DPA, DPB nih.gov |

| Basic Stress | DPA, DPB, DPC nih.gov |

| Oxidation | DPA, DPB, DPC, DPD nih.gov |

This systematic approach, combining forced degradation with advanced chromatographic and spectroscopic techniques, is essential for identifying and characterizing unknown degradation products of Etifoxine, thereby ensuring the quality and safety of the pharmaceutical product.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Etifoxine |

| This compound |

Isolation and Purification Methodologies for Etifoxine Desmethyl Impurity

Preparative Chromatography for Scale-Up Isolation

Preparative chromatography is a cornerstone technique for isolating and purifying chemical compounds from complex mixtures on a large scale. welch-us.com It operates on the same principles as analytical chromatography but is optimized for collecting substantial quantities of a target compound. welch-us.com For an impurity like Etifoxine (B195894) Desmethyl, which is structurally similar to the active pharmaceutical ingredient (API), preparative techniques are indispensable.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely utilized and highly efficient method for the purification of pharmaceutical impurities. youtube.comgilson.com This technique offers high resolution, making it suitable for separating closely related compounds such as Etifoxine and its desmethyl impurity. youtube.com

The development of a Prep-HPLC method typically begins with an analytical scale separation to optimize the chromatographic conditions. lcms.cz For Etifoxine and its related substances, reversed-phase chromatography is a common approach. researchgate.netjddtonline.info A typical method would involve a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netjddtonline.info The pH of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation between the API and its impurities. google.com Once the analytical method is established, it is scaled up for preparative purposes by increasing the column diameter, sample load, and flow rate. lcms.cz

| Parameter | Typical Conditions for Etifoxine Impurity Separation |

| Stationary Phase | Reversed-phase C18, Phenyl |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate) and organic solvent (e.g., acetonitrile, methanol). researchgate.netjddtonline.info |

| Flow Rate | Scaled up from analytical flow rates, typically in the range of 20-100 mL/min for preparative columns. lcms.cz |

| Detection | UV detection at a wavelength where both Etifoxine and the desmethyl impurity show significant absorbance, such as 254 nm or 255 nm. researchgate.netjddtonline.info |

| Injection Volume | Significantly larger than analytical injections, optimized to maximize throughput without compromising resolution. lcms.cz |

Table 1: Representative Prep-HPLC Parameters for Etifoxine Desmethyl Impurity Isolation

Preparative Supercritical Fluid Chromatography (Prep-SFC)

Preparative Supercritical Fluid Chromatography (Prep-SFC) has emerged as a powerful and "greener" alternative to Prep-HPLC for pharmaceutical purifications. americanpharmaceuticalreview.comresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like methanol. lcms.czwaters.com This technique offers several advantages, including faster separations, reduced solvent consumption, and easier fraction processing due to the volatility of CO2. lcms.czpharmtech.com

For the separation of impurities, SFC is particularly advantageous due to its high efficiency and unique selectivity, which is often orthogonal to that of reversed-phase HPLC. pharmtech.com This means that compounds that are difficult to separate by HPLC may be readily resolved using SFC. The isolation of polar compounds can also be efficiently achieved by adding small amounts of water to the modifier. americanpharmaceuticalreview.com

| Parameter | Typical Conditions for Impurity Isolation |

| Stationary Phase | Achiral columns (e.g., silica (B1680970), diol, ethyl pyridine) are commonly used for achiral separations. americanpharmaceuticalreview.com |

| Mobile Phase | Supercritical CO2 with a co-solvent (modifier) such as methanol, ethanol, or isopropanol. lcms.czwaters.com |

| Flow Rate | Higher flow rates are possible compared to HPLC due to the low viscosity of the mobile phase. researchgate.net |

| Detection | UV detection, Mass Spectrometry (MS). |

| Benefits | Fast, reduced organic solvent usage, concentrated fractions. researchgate.netpharmtech.com |

Table 2: General Prep-SFC Parameters for Pharmaceutical Impurity Purification

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, leading to faster separations than traditional column chromatography. ajrconline.org It is often used for the purification of synthetic products and for the fractionation of complex mixtures. ajrconline.org

For nitrogen-containing heterocyclic compounds like Etifoxine and its desmethyl impurity, which are basic in nature, standard silica gel may sometimes provide inadequate separation. jasco.hu In such cases, the use of an amine-functionalized silica stationary phase can significantly improve the purification of basic compounds by reducing tailing and improving resolution. biotage.com The choice of solvents is typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate. jasco.huflash-chromatographie.com

| Parameter | Typical Conditions for Heterocyclic Amine Purification |

| Stationary Phase | Normal phase silica gel or amine-functionalized silica for basic compounds. biotage.com |

| Mobile Phase | A gradient of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate). flash-chromatographie.com |

| Loading Technique | Dry loading onto silica gel can be beneficial for samples with limited solubility in the mobile phase. |

| Detection | UV visualization or Thin Layer Chromatography (TLC) of collected fractions. |

Table 3: Illustrative Flash Chromatography Parameters

Column Chromatography

Conventional column chromatography remains a fundamental and cost-effective technique for the purification of organic compounds. thieme-connect.de It relies on the differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. For benzoxazine (B1645224) derivatives, column chromatography over silica gel is a common purification step following synthesis. thieme-connect.deresearchgate.net The selection of an appropriate eluent system, typically a mixture of solvents with varying polarities, is crucial for achieving successful separation.

Selective Enrichment Techniques for Target Impurity Isolation

Before proceeding to the final purification step, it is often advantageous to enrich the concentration of the target impurity. neopharmlabs.com Selective enrichment techniques aim to increase the relative amount of the impurity in the sample, which can significantly improve the efficiency and success of the subsequent isolation. neopharmlabs.com

One common strategy is to start with a feedstock that is already enriched in the impurity, such as mother liquors from the crystallization of the main compound or fractions from a preliminary, crude chromatographic separation. neopharmlabs.com Another approach involves stress degradation studies, where the drug substance is subjected to conditions like acid, base, or heat to intentionally generate higher levels of degradation products, including the impurity of interest. researchgate.net Furthermore, techniques like Solid-Phase Extraction (SPE) can be employed for pre-concentration, where specific sorbents are used to selectively retain and then elute the target impurity. youtube.com

Crystallization and Recrystallization Techniques for Impurity Purification

Crystallization is a powerful purification technique for solids, based on the principle of differential solubility. uct.ac.za For an impurity that is present in a relatively high concentration or after it has been isolated by chromatography, crystallization can be an effective final polishing step to achieve high purity. researchgate.net

The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. uct.ac.za Ideally, the impurities remain in the solution. youtube.com The choice of solvent is critical; the target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. youtube.com For benzoxazine derivatives, solvents such as ethanol, ethyl acetate, or mixtures thereof have been successfully used for recrystallization. acs.orggoogle.com

For amine compounds like this compound, the pH of the solution can be manipulated to facilitate purification. rochester.edu The basic amine can be converted to a salt by treatment with an acid, which alters its solubility properties, potentially allowing for separation from non-basic impurities. sciencemadness.org The pure amine can then be regenerated by treatment with a base.

Membrane Filtration Techniques for Impurity Separation

Membrane filtration is a pressure-driven separation process that utilizes a semi-permeable membrane to separate particles from a fluid. This technology is widely employed in the pharmaceutical industry for various applications, including the purification of APIs and the removal of impurities. researchgate.net The separation is based on the size and shape of the molecules relative to the pore size of the membrane.

In the context of separating this compound from Etifoxine, several membrane filtration techniques could be theoretically applied. The choice of membrane depends on the molecular weight difference between the API and the impurity, as well as the solvent system used.

Organic Solvent Nanofiltration (OSN): This technique has emerged as a promising method for the purification of APIs in organic solvents. europeanpharmaceuticalreview.com OSN utilizes membranes that can withstand harsh organic solvents while selectively separating molecules in the range of 200 to 1,000 Daltons. europeanpharmaceuticalreview.com Given that Etifoxine and its Desmethyl impurity are relatively small molecules, OSN could be a viable option for their separation. The process would involve dissolving the mixture in a suitable organic solvent and passing it through an OSN membrane. The membrane would ideally retain the larger Etifoxine molecule while allowing the smaller Desmethyl impurity to pass through, or vice versa, depending on the specific membrane's molecular weight cut-off (MWCO). seppure.com OSN can be operated in a diafiltration mode, where fresh solvent is continuously added to wash out the impurity, thereby increasing the purity of the API. europeanpharmaceuticalreview.com

Ultrafiltration (UF): Primarily used for separating larger molecules like proteins and peptides, ultrafiltration might be applicable if the API or impurity is bound to a larger carrier molecule or if they form aggregates of different sizes. toray.com In a typical biopharmaceutical process, ultrafiltration membranes are used to remove impurities like proteins from the cell culture medium. toray.com For small molecules like Etifoxine and its impurity, direct separation by UF would be challenging unless there is a significant difference in their effective size in a particular solution.

The successful implementation of membrane filtration for separating this compound would require careful selection of the membrane type, pore size, operating pressure, and solvent. The efficiency of the separation would need to be validated through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Below is an interactive data table summarizing the potential membrane filtration techniques:

| Membrane Technique | Principle of Separation | Potential Applicability for this compound | Key Considerations |

| Organic Solvent Nanofiltration (OSN) | Size and shape-based separation of molecules in organic solvents. europeanpharmaceuticalreview.comseppure.com | High potential for separating the impurity from the API due to the difference in their molecular weights. | Membrane compatibility with the solvent, appropriate molecular weight cut-off, operating pressure. |

| Ultrafiltration (UF) | Size-based separation of macromolecules. toray.com | Limited direct applicability unless there is significant size differentiation through aggregation or binding. | Pore size of the membrane, potential for product loss due to adsorption. toray.com |

| Depth Filtration | Traps particles within a porous matrix. toray.comeaton.com | Used as a pre-filtration step to remove larger particulates and protect other membranes. | Filter material, porosity, and capacity. |

Development of Reference Standards for this compound

Reference standards are highly purified compounds that are used as a benchmark for analytical purposes, such as the identification and quantification of impurities in a drug substance. synzeal.comsynzeal.comvenkatasailifesciences.com The development of a reference standard for this compound is a multi-step process that involves synthesis, isolation, characterization, and purity certification.

Synthesis and Isolation: The this compound is not typically a starting material for the synthesis of Etifoxine but rather a related substance that may be formed during the manufacturing process or through degradation. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often employed to generate impurities. researchgate.netresearchgate.netgoogle.com For instance, studies on Etifoxine have shown that it degrades under acidic, thermal, and oxidative conditions. researchgate.netgoogle.com The resulting degradation mixture would contain the Desmethyl impurity, which would then need to be isolated.

The isolation and purification of the impurity from the complex mixture can be achieved using chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a standard method for purifying compounds to a high degree. europeanpharmaceuticalreview.com Other chromatographic methods like silica gel and Sephadex LH-20 chromatography have also been reported for the separation and purification of degradation products of related compounds. researchgate.net